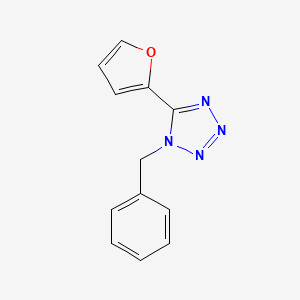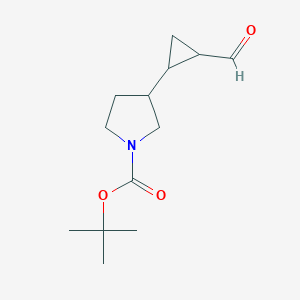![molecular formula C24H21N3O B12117040 7-methyl-6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12117040.png)
7-methyl-6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reaktanten: Indolochinoxalin-Zwischenprodukt, 2-(2-Methylphenoxy)ethylbromid
Bedingungen: Rückfluss in einem aprotischen Lösungsmittel (z. B. Dimethylformamid), Vorhandensein einer Base (z. B. Kaliumcarbonat)
Produkt: 7-Methyl-6-[2-(2-Methylphenoxy)ethyl]-6H-indolo[2,3-b]chinoxalin
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierten Syntheseplattformen und strengen Qualitätskontrollmaßnahmen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 7-Methyl-6-[2-(2-Methylphenoxy)ethyl]-6H-indolo[2,3-b]chinoxalin beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beginnt mit der Herstellung des Indolochinoxalin-Kerns, der durch Kondensation von o-Phenylendiamin mit Isatin-Derivaten synthetisiert werden kann. Das resultierende Zwischenprodukt wird dann einer weiteren Funktionalisierung unterzogen, um die Methylphenoxyethylgruppe einzuführen.
-
Schritt 1: Synthese des Indolochinoxalin-Kerns
Reaktanten: o-Phenylendiamin, Isatin
Bedingungen: Rückfluss in Ethanol oder Methanol, Vorhandensein einer katalytischen Menge an Säure (z. B. Essigsäure)
Produkt: Indolochinoxalin-Zwischenprodukt
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an den Methylgruppen, eingehen, was zur Bildung der entsprechenden Aldehyde oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können auf den Chinoxalinring abzielen und diesen möglicherweise in ein Dihydrochinoxalinderivat umwandeln.
Substitution: Die Phenoxyethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, die eine weitere Funktionalisierung ermöglichen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO₄) in sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) in wasserfreien Lösungsmitteln.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base (z. B. Natriumhydrid).
Hauptprodukte
Oxidation: Bildung von Aldehyden oder Carbonsäuren.
Reduktion: Bildung von Dihydroderivaten.
Substitution: Bildung verschiedener substituierter Derivate, abhängig von dem verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird 7-Methyl-6-[2-(2-Methylphenoxy)ethyl]-6H-indolo[2,3-b]chinoxalin als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Synthesemethoden.
Biologie
Biologisch hat diese Verbindung Potenzial als Antitumormittel gezeigt. Studien haben ihre Fähigkeit gezeigt, die Proliferation verschiedener Krebszelllinien zu hemmen, was sie zu einem Kandidaten für die weitere Medikamentenentwicklung macht .
Medizin
In der Medizin macht die Fähigkeit der Verbindung, mit DNA und Proteinen zu interagieren, sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Therapeutika.
Industrie
Industriell kann die Verbindung bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt werden. Seine einzigartige Struktur ermöglicht die Konstruktion von Materialien mit maßgeschneiderten Funktionalitäten.
Wirkmechanismus
Der Wirkmechanismus von 7-Methyl-6-[2-(2-Methylphenoxy)ethyl]-6H-indolo[2,3-b]chinoxalin beinhaltet seine Interaktion mit zellulären Zielstrukturen wie DNA und Proteinen. Die Verbindung kann sich in DNA interkalieren, ihre Struktur und Funktion stören und so die Zellproliferation hemmen. Darüber hinaus kann sie an bestimmte Proteine binden, ihre Aktivität modulieren und verschiedene zelluläre Pfade beeinflussen.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-methyl-6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, making it a candidate for further drug development .
Medicine
In medicine, the compound’s ability to interact with DNA and proteins makes it a promising candidate for the development of new therapeutic agents.
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of materials with tailored functionalities.
Wirkmechanismus
The mechanism of action of 7-methyl-6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it can bind to specific proteins, modulating their activity and affecting various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6H-indolo[2,3-b]chinoxalin: Die Stammverbindung, der die Methylphenoxyethylgruppe fehlt.
2-Methylphenoxyessigsäure: Eine einfachere Verbindung mit einer ähnlichen Phenoxyethylgruppe, der jedoch der Indolochinoxalin-Kern fehlt.
6-(2-Methoxyethyl)-6H-indolo[2,3-b]chinoxalin: Ein Derivat mit einer Methoxyethylgruppe anstelle der Methylphenoxyethylgruppe.
Einzigartigkeit
Die Einzigartigkeit von 7-Methyl-6-[2-(2-Methylphenoxy)ethyl]-6H-indolo[2,3-b]chinoxalin liegt in seinen kombinierten Strukturmerkmalen, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein sowohl des Indolochinoxalin-Kerns als auch der Methylphenoxyethylgruppe ermöglicht einzigartige Wechselwirkungen mit biologischen Zielstrukturen und verstärkt damit sein Potenzial als therapeutisches Mittel.
Eigenschaften
Molekularformel |
C24H21N3O |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
7-methyl-6-[2-(2-methylphenoxy)ethyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H21N3O/c1-16-8-3-6-13-21(16)28-15-14-27-23-17(2)9-7-10-18(23)22-24(27)26-20-12-5-4-11-19(20)25-22/h3-13H,14-15H2,1-2H3 |
InChI-Schlüssel |
OJDJZLOILYENJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC=CC=C5C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(5-chloro-2-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B12116962.png)



![Methyl 5-[(azepan-2-ylidene)amino]thiophene-2-carboxylate](/img/structure/B12116985.png)
![2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]-](/img/structure/B12116989.png)


![N-(3-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12117003.png)

![4-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12117032.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12117049.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12117052.png)

